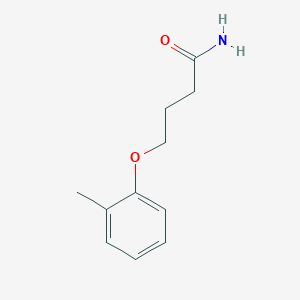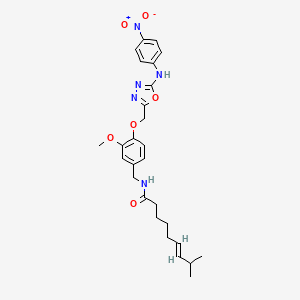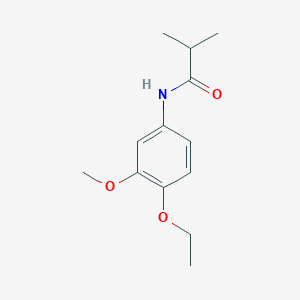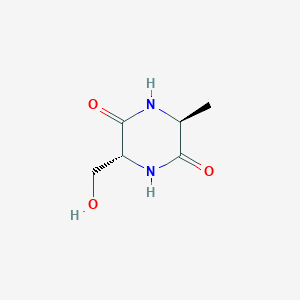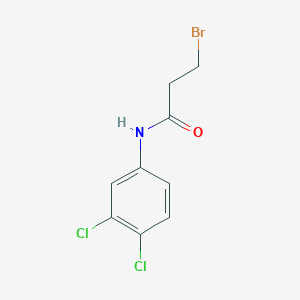
3-bromo-N-(3,4-dichlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(3,4-dichlorophenyl)propanamide is an organic compound with the molecular formula C9H8BrCl2NO It is a derivative of propanamide, where the amide nitrogen is substituted with a 3,4-dichlorophenyl group and the alpha carbon is substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3,4-dichlorophenyl)propanamide typically involves the bromination of N-(3,4-dichlorophenyl)propanamide. One common method is to react N-(3,4-dichlorophenyl)propanamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic bromination, where the bromine atom is introduced at the alpha position of the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature, concentration, and reaction time, can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
3-bromo-N-(3,4-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of N-(3,4-dichlorophenyl)propanamide derivatives with different substituents at the alpha position.
Reduction Reactions: Formation of N-(3,4-dichlorophenyl)propanamine or 3-bromo-N-(3,4-dichlorophenyl)propanol.
Oxidation Reactions: Formation of 3-bromo-N-(3,4-dichlorophenyl)propanoic acid or other oxidized derivatives.
科学研究应用
3-bromo-N-(3,4-dichlorophenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new compounds with potential pharmaceutical or agrochemical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential use in drug development, particularly in designing new therapeutic agents. Its derivatives may exhibit pharmacological activities that can be harnessed for medical treatments.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for developing new materials with specific properties.
作用机制
The mechanism of action of 3-bromo-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and dichlorophenyl groups contribute to its reactivity and binding affinity. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
N-(3,4-dichlorophenyl)propanamide: Lacks the bromine atom, making it less reactive in certain chemical reactions.
3-chloro-N-(3,4-dichlorophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-bromo-N-(4-methoxyphenyl)propanamide: Substituted with a methoxy group instead of dichlorophenyl, resulting in different chemical and biological properties.
Uniqueness
3-bromo-N-(3,4-dichlorophenyl)propanamide is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications in research and industry.
属性
分子式 |
C9H8BrCl2NO |
|---|---|
分子量 |
296.97 g/mol |
IUPAC 名称 |
3-bromo-N-(3,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H8BrCl2NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) |
InChI 键 |
DQSHVRCLABBODB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)CCBr)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3,5-bis(trifluoromethyl)phenyl]-2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline](/img/structure/B14904350.png)
![N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)
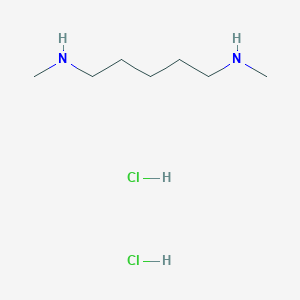

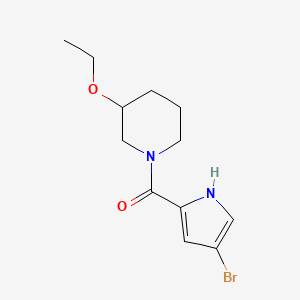

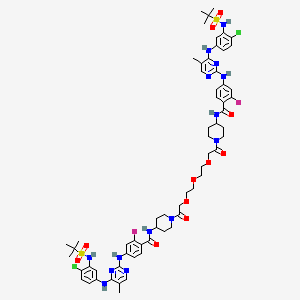
![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)

